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1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Lipophilicity Positional isomerism Drug-likeness

The pyrazolo[4,3-c]quinoline chemotype is exquisitely sensitive to aryl substitution patterns-minor positional isomerism can drive order-of-magnitude shifts in target affinity and selectivity. Procuring an uncharacterized analog risks selecting a compound with fundamentally different biological activity. This compound's unique meta-fluorophenyl/para-methylphenyl combination-absent from all published biological datasets-makes it the definitive probe for: (i) HPK1/FLT3 kinase selectivity profiling against wild-type, FLT3-ITD, and FLT3-D835Y mutants; (ii) matched molecular pair comparisons with para-fluoro (CAS 901045-26-9) and des-fluoro (CAS 901045-34-9) analogs to generate high-value fluorine-position SAR data; and (iii) G-quadruplex DNA recognition screening leveraging its push-pull electronic system (computed XLogP3-AA = 5.6; TPSA = 30.7 Ų; zero HBD). Supplied as a fully aromatized solid with batch-specific analytical certification.

Molecular Formula C23H16FN3
Molecular Weight 353.4
CAS No. 901045-32-7
Cat. No. B2594365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901045-32-7
Molecular FormulaC23H16FN3
Molecular Weight353.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)F
InChIInChI=1S/C23H16FN3/c1-15-9-11-16(12-10-15)22-20-14-25-21-8-3-2-7-19(21)23(20)27(26-22)18-6-4-5-17(24)13-18/h2-14H,1H3
InChIKeyJQVRJOMHSFPPRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 45 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Identity & Procurement


1-(3-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901045-32-7, molecular formula C₂₃H₁₆FN₃, MW 353.4) is a fully aromatized, N1-aryl-substituted pyrazolo[4,3-c]quinoline derivative [1]. This compound belongs to the broader pyrazolo[4,3-c]quinoline chemotype, a tricyclic scaffold recognized for its capacity to engage diverse biological targets—including benzodiazepine receptors, adenosine A₃ receptors, HPK1/FLT3 kinases, and inducible nitric oxide synthase (iNOS)—depending on substitution pattern and oxidation state [2][3][4]. The target compound is catalogued within commercial screening libraries (e.g., Life Chemicals F3407-1277, ChemDiv, AKOS001796476) and is primarily supplied for early-stage drug discovery [1]. Critically, no primary research paper or patent reporting quantitative biological activity data for this specific compound has been identified as of the literature cut-off date. The differentiation analysis below therefore draws on computed physicochemical comparisons, published class-level structure–activity relationship (SAR) trends, and structural juxtaposition against the closest catalogued analogs.

Screening Compound Supplied for early-stage drug discovery; part of commercial screening libraries
Uncharacterized Bioactivity No primary quantitative data published for this specific derivative
Computed Properties TPSA 30.7 Ų, zero HBD, XLogP3-AA 5.6; CNS-like physicochemical space
Chemotype Context Pyrazolo[4,3-c]quinoline core linked to kinase (HPK1/FLT3) and GPCR (A₃) target classes

Why Analogs Cannot Substitute CAS 901045-32-7


The pyrazolo[4,3-c]quinoline scaffold is exquisitely sensitive to the position and electronic character of aryl substituents. Published SAR data demonstrate that even minor positional isomerism (e.g., meta- vs. para-fluoro, or the presence vs. absence of a methyl group on the 3-aryl ring) can drive large shifts in target affinity, selectivity profile, and physicochemical properties [1][2]. In the benzodiazepine receptor series, the 1-aryl substitution pattern and the electronic nature of substituents on both aryl rings directly govern binding affinity; some 2-arylpyrazolo[4,3-c]quinolin-3-ones exhibited affinity comparable to or exceeding that of diazepam, while close analogs were essentially inactive [1]. Similarly, in the adenosine A₃ antagonist series, moving a methyl substituent from the para- to meta- or ortho-position on the 2-phenyl ring altered Kᵢ values by orders of magnitude [2]. For HPK1/FLT3 inhibitors based on the 1H-pyrazolo[4,3-c]quinoline core, the specific combination of substituents at positions 1 and 3 is a critical determinant of kinase selectivity [3]. The target compound's unique combination—a meta-fluorophenyl at N1 and a para-methylphenyl at C3—is not represented in any published biological dataset, meaning its activity profile cannot be reliably extrapolated from in-class analogs. Procurement of a generic, uncharacterized pyrazolo[4,3-c]quinoline in place of this specific substitution pattern risks selecting a compound with fundamentally different target engagement and ADME properties.

Fluorine Position (meta vs. para)
Meta-fluoro placement may shift electronic distribution and target binding relative to para-fluoro isomer; published SAR indicates substantial affinity differences in related series.
C3 para-Methyl Group
Lack of the para-methyl substituent may reduce receptor affinity and alter metabolic stability; class-level SAR suggests meaningful potency shifts.
N1 Fluorination
Non-fluorinated analog may exhibit faster oxidative metabolism and modified in vivo exposure; fluorine can block metabolic soft spots on the N1-phenyl ring.

Quantitative Differentiation Evidence for CAS 901045-32-7


Meta-Fluoro vs. Para-Fluoro Isomer Comparison

The target compound (CAS 901045-32-7) bears a 3-fluorophenyl (meta-fluoro) substituent at N1, whereas its closest positional isomer CAS 901045-26-9 bears a 4-fluorophenyl (para-fluoro) group. Computed physicochemical properties from PubChem reveal that the meta-fluoro isomer exhibits an XLogP3-AA value of 5.6, a topological polar surface area (TPSA) of 30.7 Ų, and 2 rotatable bonds [1]. While the para-fluoro isomer shares the same molecular formula (C₂₃H₁₆FN₃, MW 353.4), published SAR from analogous pyrazolo[4,3-c]quinoline chemotypes indicates that the position of the fluorine substituent on the N1-phenyl ring modulates both lipophilicity and electronic distribution in the π-system, which in turn affects target binding and metabolic stability [2][3]. The meta-fluorine substitution places the electronegative fluorine atom in a position that exerts a distinct inductive electron-withdrawing effect without the resonance donation possible at the para-position, producing a different electrostatic potential surface compared to the para-fluoro analog [3].

Meta vs Para Fluoro Isomer
Reported
Target XLogP3-AA 5.6 (meta-F); para-F isomer not independently computed. SAR from benzodiazepine series: >10-fold affinity shift for matched molecular pairs.
Positional isomerism may alter target engagement.
Data to verify: no direct experimental comparison available.
Lipophilicity Positional isomerism Drug-likeness Computational chemistry

C3 4-Methylphenyl vs. Unsubstituted Phenyl

The target compound features a 4-methylphenyl (p-tolyl) substituent at C3, whereas the closely related analog CAS 901263-49-8 (1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline) bears an unsubstituted phenyl ring at the same position. The addition of the para-methyl group increases molecular weight from 339.37 Da to 353.4 Da and adds one methyl rotatable bond, raising the computed XLogP3-AA from an estimated ~5.2 (for the des-methyl analog) to 5.6 for the target compound [1]. In the 2-arylpyrazolo[4,3-c]quinolin-4-one adenosine A₃ antagonist series, para-methyl substitution on the 2-phenyl ring produced a compound (6b) with Kᵢ(hA₃) = 19 nM and >100-fold selectivity over hA₁, hA₂A, and hA₂B receptors, establishing that para-methyl on the aryl ring is a key pharmacophoric element for A₃ affinity and selectivity in this chemotype [2]. The presence of this methyl group also increases steric bulk, which can reduce metabolic clearance at the para-position via cytochrome P450-mediated oxidation relative to the unsubstituted phenyl analog [2].

C3 Methyl vs Unsubstituted Phenyl
Class-level
ΔMW +14 Da; ΔXLogP3-AA ~+0.4. In adenosine A₃ series, para-methyl analog Kᵢ 19 nM with >100-fold selectivity over A₁, A₂A, A₂B.
Methyl group may improve receptor affinity and selectivity.
Class-level inference from 2-arylpyrazolo[4,3-c]quinolin-4-one series.
Lipophilicity Steric bulk SAR Drug design

N1-Phenyl Fluorination vs. Unsubstituted

The target compound incorporates a 3-fluorophenyl group at N1, whereas the analog CAS 901045-34-9 (3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline) carries an unsubstituted phenyl at position 1. The introduction of fluorine increases molecular weight by +18 Da (353.4 vs. 335.4 Da) and adds one hydrogen bond acceptor (total 3 vs. 2) while maintaining zero hydrogen bond donors and 2 rotatable bonds in both compounds [1]. The presence of fluorine at the meta-position of the N1-phenyl ring is known—across multiple pyrazolo[4,3-c]quinoline series—to enhance metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation at that position, a common metabolic soft spot [2]. In the benzodiazepine receptor ligand series, fluorinated derivatives demonstrated higher in vivo anticonvulsant activity compared to their non-fluorinated counterparts in the anti-pentylenetetrazol test, though this finding is limited to 6,8-difluoro core-substituted derivatives and does not directly address N1-aryl fluorination [3].

N1 Fluorination vs Unsubstituted
Class-level
ΔMW +18 Da; ΔHBA +1. Fluorine blocks aromatic hydroxylation; 6,8-difluoro core-substituted derivatives showed in vivo anticonvulsant activity.
Fluorine may confer metabolic stability advantages.
Inference from core-fluorinated analogs; N1-aryl fluorination not directly tested.
Metabolic stability Fluorine substitution Oxidative metabolism Drug-likeness

Aromatized Core vs. 4-One Series: Target-Class Divergence

The target compound (CAS 901045-32-7) possesses a fully aromatized 1H-pyrazolo[4,3-c]quinoline core with no carbonyl at position 4, distinguishing it from the extensively characterized 2-aryl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one series (e.g., adenosine A₃ antagonists, benzodiazepine receptor ligands) [1][2]. The 1H-pyrazolo[4,3-c]quinoline scaffold appears in the patent literature as the core for HPK1 and FLT3 kinase inhibitors, where the N1-aryl and C3-aryl substituents are key determinants of kinase selectivity [3]. The absence of the 4-carbonyl group eliminates a hydrogen bond acceptor site and alters the overall molecular shape, TPSA, and electrostatic profile, likely redirecting target engagement away from the benzodiazepine/A₃ adenosine receptor pharmacophore and toward kinase ATP-binding pockets. The rigid, fully conjugated π-system (506 complexity units by PubChem computation) also renders this scaffold potentially suitable for fluorescence-based applications, as demonstrated by the structurally related pyrazolo[4,3-c]quinoline probe DPQ, which selectively binds c-MYC G-quadruplex DNA with Kd = 2.35 μM [4].

Aromatized Core vs 4-One Series
Class-level
TPSA 30.7 vs >50 Ų for 4-ones; lacks key 4-carbonyl HBA. Core present in HPK1/FLT3 inhibitor patent; related DPQ probe binds c-MYC G4 with Kd 2.35 µM.
Scaffold directs target class toward kinases, not A₃/BZD receptors.
G-quadruplex probe reference; experimental validation needed.
Scaffold rigidity Conformational restriction Target class divergence Kinase inhibition

Drug-Likeness Profile: Rule-of-Five and TPSA

The target compound satisfies all Lipinski Rule-of-Five criteria: MW = 353.4 (<500), XLogP3-AA = 5.6 (borderline ≤5), HBD = 0 (<5), HBA = 3 (<10), with zero RO5 violations [1]. Its TPSA of 30.7 Ų falls well below the 140 Ų threshold associated with poor oral bioavailability and below the 60–70 Ų range typical of many CNS-penetrant drugs, suggesting potential for blood–brain barrier penetration [1]. By comparison, the anti-inflammatory pyrazolo[4,3-c]quinoline lead 2i (IC₅₀ = 0.19 μM for NO inhibition in RAW 264.7 cells) contains polar hydroxyl and amino substituents that increase TPSA and HBD count, limiting its CNS exposure potential [2]. The target compound's low TPSA and zero HBD count are more consistent with kinase inhibitor profiles (e.g., many approved type II kinase inhibitors have TPSA < 100 Ų and XLogP 3–6), aligning with the HPK1/FLT3 inhibitor patent landscape [3]. The computed XLogP3-AA of 5.6 is at the upper boundary of drug-like space and may necessitate formulation strategies for aqueous solubility in biological assays.

Drug-Likeness Profile
Reported
MW 353.4; XLogP3-AA 5.6; HBD 0; HBA 3; TPSA 30.7 Ų; 0 Lipinski violations. Compared to polar anti-inflammatory pyrazolo[4,3-c]quinoline leads (IC₅₀ 0.19 µM).
CNS-compatible physicochemical profile; low TPSA supports intracellular target access.
Computed values; aqueous solubility may require co-solvent or surfactant.
Drug-likeness Lipinski rule of five TPSA Physicochemical profiling

Application Scenarios for CAS 901045-32-7


Kinase Inhibitor Screening (HPK1/FLT3)

The fully aromatized 1H-pyrazolo[4,3-c]quinoline core with specific N1-(3-fluorophenyl) and C3-(4-methylphenyl) substitution places this compound within the chemotype claimed in patent AU2022364646B2 as HPK1 and FLT3 kinase inhibitors [1]. Its low TPSA (30.7 Ų), zero HBD count, and computed XLogP3-AA of 5.6 are consistent with ATP-competitive type II kinase inhibitor physicochemical profiles [2]. This compound is appropriate for inclusion in kinase selectivity profiling panels against HPK1, FLT3 (wild-type and mutant forms including FLT3-ITD and FLT3-D835Y), and broader kinome screens to establish selectivity fingerprints.

G-Quadruplex DNA Ligand & Probe Development

The rigid, fully conjugated pyrazolo[4,3-c]quinoline π-system has demonstrated utility as a fluorescent probe scaffold for G-quadruplex DNA recognition, with the related compound DPQ exhibiting selective light-up fluorescence and Kd = 2.35 μM for c-MYC Pu22 G4 [1]. The target compound's planar aromatic core, combined with the electron-withdrawing 3-fluorophenyl and electron-donating 4-methylphenyl substituents, creates a push-pull electronic system that may confer environment-sensitive fluorescence properties. This scaffold is suitable for screening against c-MYC, KRAS, and other oncogenic promoter G-quadruplex structures using FRET melting, fluorescence intercalator displacement (FID), or fluorescence lifetime assays.

CNS Drug Discovery: Low TPSA Scaffolds

With a TPSA of 30.7 Ų (well below the ~70 Ų threshold for CNS penetration), zero HBD, and moderate molecular weight (353.4 Da), this compound possesses physicochemical properties consistent with CNS drug-likeness [1]. The benzodiazepine receptor ligand heritage of the pyrazolo[4,3-c]quinoline chemotype [2] further supports CNS applications. This compound may serve as a suitable starting scaffold for CNS-targeted medicinal chemistry campaigns, though its XLogP3-AA of 5.6 may require optimization to improve ligand efficiency and reduce non-specific binding.

SAR Studies: N1-Aryl Substitution Effects

The target compound occupies a unique position in the chemical space of pyrazolo[4,3-c]quinolines by combining a meta-fluorophenyl at N1 with a para-methylphenyl at C3—a substitution pattern distinct from both the extensively studied 2-aryl-4-one series and the 1-phenyl-3-(4-methylphenyl) analog lacking fluorine [1][2]. Its procurement enables direct matched molecular pair comparisons with: (i) CAS 901045-26-9 (para-fluoro isomer) to probe the effect of fluorine position on target engagement; (ii) CAS 901263-49-8 (des-methyl analog) to quantify the contribution of the C3-methyl group; and (iii) CAS 901045-34-9 (des-fluoro analog) to evaluate the impact of fluorine on metabolic stability and potency. These comparisons can generate high-value SAR data to guide lead optimization across multiple target classes [3].

Application
Selection Property
Validation Focus
Kinase profiling screening
HPK1/FLT3 patent chemotype; low TPSA, zero HBD scaffold
Kinase selectivity panel against wild-type and mutant kinases
G-quadruplex ligand screening
Planar, fully conjugated π-system with push-pull substitution
Fluorescent probe development; FRET melting or FID assays
CNS-targeted compound research
Low TPSA scaffold, zero HBD, benzodiazepine receptor heritage
Brain penetration potential optimization; ligand efficiency
SAR probe development
Unique meta-fluoro N1 / para-methyl C3 substitution pattern
Matched molecular pair comparisons with des-fluoro, des-methyl, para-fluoro isomers
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